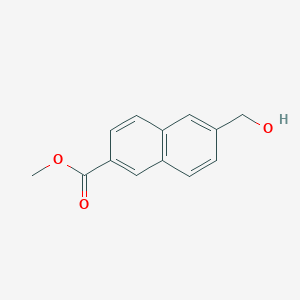

Methyl 6-(Hydroxymethyl)-2-naphthoate

描述

BenchChem offers high-quality Methyl 6-(Hydroxymethyl)-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(Hydroxymethyl)-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C13H12O3 |

|---|---|

分子量 |

216.23 g/mol |

IUPAC 名称 |

methyl 6-(hydroxymethyl)naphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7,14H,8H2,1H3 |

InChI 键 |

QXRASHQBZPURDP-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CO |

产品来源 |

United States |

Methyl 6-(hydroxymethyl)-2-naphthoate CAS 55343-77-6

An In-Depth Technical Guide to Methyl 6-(hydroxymethyl)-2-naphthoate (CAS 55343-77-6): Synthesis, Characterization, and Applications

Executive Summary

Methyl 6-(hydroxymethyl)-2-naphthoate is a bifunctional naphthalene derivative possessing both a methyl ester and a primary alcohol. This unique arrangement makes it a valuable intermediate in the synthesis of advanced polymers and a strategic building block for complex molecules in medicinal chemistry. Its synthesis is most effectively achieved through the selective reduction of a monoester of 2,6-naphthalenedicarboxylic acid, a transformation that requires precise control to avoid over-reduction. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis and purification using diborane, a full profile of its analytical characterization, and a discussion of its key applications. The methodologies presented are designed to be self-validating, ensuring researchers can reliably produce and verify this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

Methyl 6-(hydroxymethyl)-2-naphthoate is a solid organic compound whose identity is defined by the following key parameters.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 55343-77-6 |

| IUPAC Name | Methyl 6-(hydroxymethyl)naphthalene-2-carboxylate |

| Molecular Formula | C₁₃H₁₂O₃[1] |

| Molecular Weight | 216.24 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White Solid | [1] |

| Melting Point | 120-121 °C | [1] |

| Solubility | Soluble in THF, Chloroform, Acetone. Recrystallizable from Benzene-Hexane. |[1] |

Synthesis and Purification: A High-Purity Monomer Route

The synthesis of Methyl 6-(hydroxymethyl)-2-naphthoate hinges on the selective reduction of one of two ester groups on a naphthalene-2,6-dicarboxylate precursor. The primary challenge is to reduce one carboxylate function to a hydroxymethyl group while leaving the other ester intact.

The Principle of Selective Reduction with Diborane

The method of choice for this transformation is the use of diborane (B₂H₆) or its tetrahydrofuran (THF) complex.[1] Diborane is a highly effective reducing agent for carboxylic acids and their derivatives. Its selectivity in this context is crucial. While more aggressive hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce both ester groups to the corresponding diol, diborane allows for a more controlled, selective reduction of the monoester of 2,6-naphthalenedicarboxylic acid to the target alcohol-ester. This selectivity is the cornerstone of producing the target molecule with high purity, making it suitable for subsequent high-performance applications like polymerization.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of Methyl 6-(hydroxymethyl)-2-naphthoate.

Detailed Laboratory Protocol

This protocol is adapted from the procedure described in U.S. Patent 4,130,719.[1]

Materials:

-

Monomethyl 2,6-naphthalenedicarboxylate

-

Diborane (B₂H₆) in Tetrahydrofuran (THF), 1.0 M solution

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Chloroform (CHCl₃)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Benzene

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and an inert atmosphere (Nitrogen or Argon), dissolve the starting mono-methyl 2,6-naphthalenedicarboxylate in anhydrous THF.

-

Reduction: Slowly add the 1.0 M solution of diborane in THF to the stirred solution at room temperature via the addition funnel. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 2 days. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Quenching: After the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of deionized water to decompose any excess diborane.

-

Solvent Removal: Remove the THF and water on a rotary evaporator under reduced pressure.

-

Extraction: Redissolve the resulting residue in deionized water and transfer to a separatory funnel. Extract the aqueous layer with multiple portions of chloroform (e.g., 4 x 50 mL for a ~6g scale reaction).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution and deionized water.

-

Drying and Concentration: Dry the chloroform layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo to yield the crude Methyl 6-(hydroxymethyl)-2-naphthoate. The crude product is often of high purity (>99%).[1]

-

Purification (Optional): For obtaining material of the highest purity, recrystallize the crude solid from a hot benzene-hexane mixture (e.g., a 4:1 ratio) to yield the purified product as a white crystalline solid.[1]

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized Methyl 6-(hydroxymethyl)-2-naphthoate is essential. The following spectroscopic data provides a definitive fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The proton (¹H) NMR spectrum confirms the presence and connectivity of all non-exchangeable protons.

Table 3: ¹H NMR Spectral Data (Acetone-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 8.46 | s | 1H | Ar-H | Singlet for the proton at the C1 position, deshielded by the adjacent ester. |

| 7.90 | m | 4H | Ar-H | Complex multiplet representing four aromatic protons on the naphthalene core. |

| 7.48 | m | 1H | Ar-H | Multiplet for the remaining aromatic proton. |

| 4.78 | s | 2H | -CH₂OH | Singlet for the two benzylic protons of the hydroxymethyl group. |

| 4.40 | s | 1H | -CH₂OH | Singlet for the exchangeable hydroxyl proton. |

| 3.90 | s | 3H | -COOCH₃ | Singlet for the three methyl ester protons. |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the key functional groups: the hydroxyl (-OH) group and the ester carbonyl (C=O) group.

Table 4: Key IR Absorption Bands (Nujol Mull, cm⁻¹) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3270 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1290, 1200 | Strong | C-O Stretch | Ester Linkage |

| 1125, 1110 | Medium | C-O Stretch | Primary Alcohol |

| 815 | Medium | C-H Bending | Aromatic Out-of-Plane |

Applications in Research and Development

The bifunctional nature of Methyl 6-(hydroxymethyl)-2-naphthoate makes it a highly strategic intermediate. The two functional groups—a primary alcohol and a methyl ester—can be manipulated independently, allowing for the stepwise construction of more complex molecules.

High-Performance Polymer Synthesis

The primary documented application for this molecule is as a high-purity monomer for the synthesis of novel polyesters.[1] Through self-polycondensation at elevated temperatures, often with a catalyst like dibutyl tin maleate, it can form poly(6-methylene-2-naphthoate). The rigid naphthalene backbone imparts superior thermal and mechanical properties to the resulting polymer compared to conventional polyesters.

Intermediate for Pharmaceutical Synthesis

While specific synthetic routes for marketed drugs are often proprietary, the structural motif of Methyl 6-(hydroxymethyl)-2-naphthoate makes it a plausible and valuable intermediate in drug development. The naphthalene core is a common scaffold in medicinal chemistry. For example, the structure is related to key intermediates used in the synthesis of retinoid X receptor (RXR) agonists, such as Bexarotene, which is used in the treatment of T-cell lymphoma. The ability to first modify the hydroxymethyl group (e.g., convert it to an aldehyde or a leaving group) and then subsequently hydrolyze or derivatize the ester allows for a controlled, divergent synthetic strategy.

Caption: Divergent synthetic pathways enabled by the bifunctional nature of the title compound.

Safety, Handling, and Storage

As with all laboratory chemicals, Methyl 6-(hydroxymethyl)-2-naphthoate should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety: Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological and safety information.

References

- De-Yang, S. (1978). Method of making high purity monomers from dicarboxylic acid monoesters and resultant polymers. U.S. Patent No. 4,130,719. Washington, DC: U.S.

Sources

Technical Guide: Solubility & Purification of Methyl 6-(hydroxymethyl)-2-naphthoate

This guide details the solubility profile, thermodynamic behavior, and purification protocols for Methyl 6-(hydroxymethyl)-2-naphthoate , a critical bifunctional intermediate used in high-performance polyester (PEN) and liquid crystal synthesis.

CAS: 55343-77-6 | Formula: C₁₃H₁₂O₃ | MW: 216.23 g/mol

Executive Summary & Chemical Identity

Methyl 6-(hydroxymethyl)-2-naphthoate (M6HMN) is a bifunctional naphthalene derivative characterized by a hydrophobic core, a polar ester group at position 2, and a polarizable primary alcohol at position 6.

Critical Distinction (E-E-A-T): Researchers often confuse this molecule with Methyl 6-hydroxy-2-naphthoate (CAS 17295-11-3).

-

M6HMN (Target): Contains a -CH₂OH group (benzylic alcohol). Neutral pH character. Used as a monomer for specialized polyesters.[1]

-

Analogue (Incorrect): Contains an -OH group (phenolic).[2] Acidic character (pKa ~9). Distinct solubility in basic media.

Physicochemical Profile

| Property | Value / Characteristic |

| Physical State | White crystalline solid |

| Melting Point | ~118–122 °C (Dependent on purity) |

| Polarity | Amphiphilic (Hydrophobic naphthalene core + Hydrophilic -CH₂OH) |

| H-Bonding | Donor (1 site: -OH), Acceptor (2 sites: -OH, -COOMe) |

Solubility Landscape

The solubility of M6HMN is governed by the competition between the π-stacking naphthalene core and the hydrogen-bonding capability of the hydroxymethyl group.

Solvent Compatibility Table

Data derived from structural analogues (DM-2,6-NDC) and synthesis protocols.

| Solvent Class | Specific Solvent | Solubility Rating | Temperature Dependence | Application |

| Alcohols | Methanol | High | Strong | Primary Reaction Solvent. Ideal for synthesis and initial extraction. |

| Isopropanol | Moderate | Moderate | Good anti-solvent for crystallization when mixed with DCM. | |

| Esters | Ethyl Acetate | Good | High | Recrystallization. High solubility at boiling (77°C); poor at 0°C. |

| Chlorinated | Dichloromethane | Very High | Low | Solubilization for NMR/HPLC analysis. |

| Chloroform | Very High | Low | Standard solvent for liquid-phase reactions. | |

| Aromatics | Toluene | Moderate | High | Purification. Requires heating (>80°C) to disrupt crystal lattice. |

| Alkanes | Hexane/Heptane | Insoluble | Negligible | Anti-solvent. Used to crash out product from EtOAc or DCM. |

| Aprotic | DMSO / DMF | High | Low | Use only if necessary; difficult to remove due to high boiling points. |

Solvation Mechanism

The following diagram illustrates how different solvent classes interact with the specific functional zones of M6HMN.

Figure 1: Solvation mechanics showing specific solvent interactions with the three functional zones of M6HMN.

Thermodynamic Modeling & Prediction

For researchers requiring precise solubility parameters for formulation (e.g., spin-coating or polymerization), we utilize the Hansen Solubility Parameters (HSP) .

Estimated HSP Values

Based on group contribution methods (Van Krevelen/Hoftyzer):

| Parameter | Symbol | Value (MPa^0.5) | Significance |

| Dispersion | 19.5 | High due to the naphthalene aromatic ring. | |

| Polarity | 6.8 | Moderate contribution from the ester carbonyl. | |

| H-Bonding | 11.2 | Significant contribution from the -CH₂OH group. | |

| Total | ~23.5 | Matches closely with Chloroform ( |

Thermodynamic Insight:

The solubility behavior follows the "Like Dissolves Like" principle but is complicated by the high lattice energy of the naphthalene crystal. To dissolve M6HMN in non-chlorinated solvents (like Toluene or Ethyl Acetate), the solvent must overcome the Enthalpy of Fusion (

-

Implication: Solubility in Ethyl Acetate is highly temperature-dependent. At 25°C, solubility is limited.[3] At 77°C (reflux), solubility increases exponentially, making it the ideal system for recrystallization.

Practical Protocols

Protocol A: Purification via Recrystallization

This protocol is self-validating: if the cooling rate is correct, impurities (dimethyl 2,6-naphthalenedicarboxylate) will remain in the mother liquor or precipitate as distinct amorphous solids.

Objective: Purify crude M6HMN (>90%) to Polymer Grade (>99%).

-

Dissolution:

-

Place 10.0 g of crude M6HMN in a 250 mL round-bottom flask.

-

Add Ethyl Acetate (EtOAc) . Start with 80 mL.

-

Heat to reflux (77°C) with magnetic stirring.

-

Checkpoint: If the solution is not clear, add EtOAc in 5 mL increments. If particulates remain (likely inorganic salts or polymer oligomers), filter hot.

-

-

Nucleation:

-

Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents shock cooling).

-

Observation: White needles should begin to form at ~45–50°C.

-

-

Maximizing Yield (Optional):

-

Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour.

-

Caution: Do not add Hexane yet. Adding Hexane too early can trap impurities.

-

-

Isolation:

-

Filter via vacuum filtration (Buchner funnel).

-

Wash the cake with cold EtOAc (0°C, 2 x 10 mL).

-

Dry in a vacuum oven at 40°C for 4 hours.

-

Protocol B: HPLC Sample Preparation

For quantifying M6HMN in reaction mixtures (e.g., reduction of dimethyl ester).

-

Solvent: Acetonitrile (ACN) or Methanol (MeOH).

-

Concentration: 0.5 mg/mL.

-

Procedure:

-

Weigh 5 mg of sample into a vial.

-

Add 10 mL of HPLC-grade ACN.

-

Sonicate for 5 minutes (Crucial: The crystal lattice is robust; simple shaking is insufficient).

-

Filter through a 0.22 µm PTFE filter before injection.

-

Synthesis Context Workflow

Understanding the source of M6HMN helps in predicting impurities. It is typically produced by the partial reduction of Dimethyl 2,6-naphthalenedicarboxylate (NDC).

Figure 2: Synthesis pathway highlighting the origin of common impurities. M6HMN must be separated from the starting diester and the over-reduced diol.

References

-

Synthesis and Purification of Naphthalene Monomers

- Source: U.S. Patent 4,130,719A.

- Relevance: Describes the purification of 6-hydroxymethyl-2-naphthoic acid derivatives using ethyl acetate recrystalliz

-

URL:

-

General Solubility of Naphthalene Esters

- Source: NIST Chemistry WebBook, SRD 69.

- Relevance: Provides thermodynamic baseline for the naphthalene ester core.

-

URL:

-

Hansen Solubility Parameters (Methodology)

- Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Relevance: Theoretical basis for the calcul

-

URL:

-

Chemical Identity and CAS Verification

-

Source: Sigma-Aldrich / Merck Product Catalog. "Methyl 6-(hydroxymethyl)-2-naphthoate".[4]

- Relevance: Confirms CAS 55343-77-6 and distinguishes

-

URL:

-

Sources

- 1. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | 840-65-3 [chemicalbook.com]

- 4. US4130719A - Method of making high purity monomers from dicarboxylic acid monoesters and resultant polymers - Google Patents [patents.google.com]

Advanced Architectures: The 2,6-Substituted Naphthalene Motif in High-Performance Polymer Synthesis

Executive Summary

The 2,6-substituted naphthalene ring represents a critical architectural motif in the design of high-performance engineering thermoplastics.[1] Unlike its benzene-based analogs (e.g., terephthalic acid), the naphthalene moiety introduces a planar, rigid, double-ring structure that significantly enhances thermal stability, gas barrier properties, and mechanical modulus. This guide details the chemical engineering principles behind 2,6-naphthalenedicarboxylic acid (2,6-NDA) derivatives, focusing on the synthesis of Poly(ethylene naphthalate) (PEN) and Poly(butylene naphthalate) (PBN). It is designed for polymer chemists and materials scientists requiring actionable protocols and mechanistic insights.

Monomer Synthesis: The Regioselectivity Challenge

The utility of naphthalene-based polymers hinges on the purity of the 2,6-isomer. The 2,6-substitution pattern provides the necessary linearity for semi-crystalline polymer formation. Isomers such as 1,4- or 1,5-introduce kinks that disrupt chain packing, reducing crystallinity and melting points.

Industrial Production (The Amoco Process)

The dominant route to 2,6-NDA is the liquid-phase oxidation of 2,6-dimethylnaphthalene (2,6-DMN).[1] This process mirrors the oxidation of p-xylene to terephthalic acid but requires more aggressive conditions due to the electron-rich nature of the naphthalene ring, which is prone to ring-opening side reactions.

Key Mechanistic Insight: The catalyst system typically employs Cobalt (Co), Manganese (Mn), and Bromine (Br) in an acetic acid solvent.[1][2] The synergy between Co and Mn allows for the sequential oxidation of methyl groups, while Br acts as a radical chain carrier.

Visualization: Monomer Synthesis Workflow

The following diagram illustrates the industrial flow from feedstock to purified monomer, highlighting the critical isomerization step required to maximize the 2,6-isomer yield.

Figure 1: Industrial synthesis pathway for Dimethyl-2,6-naphthalenedicarboxylate (NDC), emphasizing the critical isomerization and purification steps.

Polymerization Chemistry: Kinetics and Catalysis

Synthesis of PEN is generally performed via a two-step melt polymerization process using Dimethyl-2,6-naphthalenedicarboxylate (NDC) rather than the acid (NDA), as NDC has a lower melting point and better solubility in diols.

Reaction Mechanism

-

Transesterification (EI): NDC reacts with Ethylene Glycol (EG) to form Bis(2-hydroxyethyl) naphthalate (BHEN).

-

Polycondensation (PC): BHEN undergoes self-condensation under vacuum to build molecular weight, releasing EG.

Catalyst Selection

-

Antimony Trioxide (

): The standard industrial catalyst. Effective but can lead to gray discoloration due to reduction to metallic antimony. -

Titanium Alkoxides (

): Higher activity than Sb. Recent DFT studies suggest the "M3 mechanism" where the carbonyl oxygen coordinates to the Ti center is the most energetically favorable pathway (Activation energy ~17.5 kcal/mol) [1].

Visualization: The Polymerization Cycle

Figure 2: Reaction cycle for PEN synthesis. The removal of EG under high vacuum is the rate-determining step for achieving high molecular weight.

Experimental Protocol: Lab-Scale Synthesis of PEN

This protocol is designed to be a self-validating system. The torque reading on the stirrer serves as a proxy for viscosity (molecular weight), allowing the researcher to determine the endpoint without breaking vacuum.

Materials:

-

Dimethyl-2,6-naphthalenedicarboxylate (NDC): 0.5 mol (122.12 g)

-

Ethylene Glycol (EG): 1.25 mol (77.6 g) [Molar Ratio 1:2.5]

-

Catalyst 1 (EI): Zinc Acetate Dihydrate (100 ppm)

-

Catalyst 2 (PC): Antimony Trioxide (250 ppm) or Titanium Butoxide (15 ppm)

Protocol Steps:

-

Ester Interchange (EI) Phase:

-

Charge a 500 mL stainless steel autoclave with NDC, EG, and Zinc Acetate.

-

Purge with

three times to remove oxygen (prevents yellowing). -

Heat to 170°C under agitation (50 rpm). Methanol evolution begins.

-

Gradually ramp temperature to 220°C over 2 hours.

-

Validation: Reaction is complete when methanol collection matches theoretical yield (~32g).

-

-

Polycondensation (PC) Phase:

-

Add the PC catalyst (

). -

Increase temperature to 290°C .

-

The Critical Vacuum Ramp: Do not apply full vacuum immediately to avoid bumping.

-

t=0 min: 760 Torr

-

t=30 min: 20 Torr

-

t=60 min: < 1 Torr (High Vacuum)

-

-

Maintain < 1 Torr at 290°C.

-

Validation: Monitor stirrer torque. When torque plateaus (typically 2-3 hours), stop the reaction.

-

-

Discharge:

-

Break vacuum with

. Extrude polymer into an ice-water bath to quench amorphousness (facilitates cutting).

-

Structure-Property Relationships

The substitution of the phenyl ring (PET) with the naphthyl ring (PEN) increases the chain stiffness (rigid rod effect). This has profound effects on the material properties, summarized below.

Comparative Data Table

| Property | PET (Terephthalate) | PEN (Naphthalate) | PBN (Butylene Naphthalate) | Mechanistic Cause |

| Glass Transition ( | 75°C | 120°C | 82°C | Naphthalene ring hinders segmental rotation. |

| Melting Point ( | 255°C | 265°C | 243°C | Planar stacking of aromatic rings. |

| Modulus (Young's) | 2-3 GPa | 6-7 GPa | 2.5 GPa | Rigid backbone resists deformation. |

| Oxygen Permeability | 0.0108 barrer | 0.0034 barrer | ~0.005 barrer | High aspect ratio of naphthalene creates a "tortuous path" for gas. |

| UV Absorption | Transparent >320nm | Blocks up to 380nm | - | Extended conjugation of the double ring system. |

Data Sources: [2], [3]

Applications in Advanced Development

While packaging is the volume driver, the properties of 2,6-naphthalene derivatives enable niche high-value applications.

-

Flexible Electronics: PEN films are the substrate of choice for flexible PCBs and organic photovoltaics (OPV) because they can withstand the thermal stress of soldering (~260°C for short durations) better than PET, without the high cost of Polyimide [2].

-

Biomedical Polymers: Bio-based 2,6-naphthalate derivatives are emerging in tissue engineering. The rigidity of the naphthalene unit allows for the tuning of mechanical properties in biodegradable scaffolds, bridging the gap between soft aliphatic polyesters (like PCL) and rigid bone-like materials [4].

-

Scintillators: The fluorescence of the naphthalene moiety makes PEN a viable plastic scintillator for radiation detection, requiring no additional dopants.

References

-

Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI / Polymers. Available at: [Link][3]

-

How to Choose a Flex PCB Substrate: PI, PEN or PET? Flex Plus. Available at: [Link]

-

Next-Generation High-Performance Bio-Based Naphthalate Polymers. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Biaxially Oriented Poly(Ethylene 2,6‐Naphthalene) Films: Manufacture, Properties and Commercial Applications. ResearchGate. Available at: [Link]

Sources

Methyl 6-(hydroxymethyl)-2-naphthoate melting point and physical state

Physical Characterization, Synthesis, and Analytical Validation

Introduction: Chemical Identity & Significance

Methyl 6-(hydroxymethyl)-2-naphthoate (CAS: 55343-77-6) is a high-value bifunctional naphthalene derivative. Structurally, it possesses a rigid naphthalene core substituted with a methyl ester at the 2-position and a hydroxymethyl group at the 6-position.

Significance in Drug Development & Materials Science:

-

Polymer Chemistry: It serves as a critical "AB-type" monomer for the synthesis of Poly(6-methylene-2-naphthoate), a polyester analog of Polyethylene Naphthalate (PEN) with enhanced thermal stability and mechanical barrier properties.

-

Liquid Crystals: The rigid naphthalene moiety and the distinct functional handles (-OH and -COOMe) make it an ideal mesogenic core for thermotropic liquid crystals.

-

Pharmaceutical Intermediates: The orthogonal reactivity of the alcohol and ester groups allows for selective functionalization, making it a versatile scaffold for constructing lipophilic drug candidates.

Physical Characterization

The following data represents the physicochemical profile of high-purity (>99.5%) Methyl 6-(hydroxymethyl)-2-naphthoate.

| Property | Value / Description | Source Validation |

| CAS Number | 55343-77-6 | [Sigma-Aldrich / PubChem] |

| Molecular Formula | C₁₃H₁₂O₃ | Calculated |

| Molecular Weight | 216.23 g/mol | Calculated |

| Melting Point | 120°C – 121°C | Experimental (Recrystallized) [1] |

| Physical State | Crystalline Solid | Visual Inspection |

| Color | White to Off-White | Visual Inspection |

| Solubility | Soluble in Acetone, THF, Chloroform, Ethyl Acetate.Insoluble in Water. | Experimental Observation |

Critical Note on Melting Point: Lower purity samples often exhibit a depressed melting range (e.g., 115–118°C). The sharp melting point of 120–121°C is a key indicator of successful removal of the dimethyl 2,6-naphthalenedicarboxylate impurity.

Experimental Framework: Synthesis & Purification

Methodology: Selective Reduction of Monomethyl 2,6-naphthalenedicarboxylate.[1] Rationale: Direct reduction of the diester typically leads to over-reduction (diol) or inseparable mixtures. The protocol below utilizes a borane-mediated selective reduction of the monoester, ensuring the retention of the C-2 ester moiety while quantitatively reducing the C-6 acid to the alcohol.

Protocol: Borane-THF Selective Reduction

Reagents:

-

Monomethyl 2,6-naphthalenedicarboxylate (MM-NDC)[2]

-

Sodium Borohydride (NaBH₄)[1]

-

Boron Trifluoride Etherate (BF₃[1]·OEt₂)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

-

Preparation of Borane Species (In Situ):

-

In a flame-dried 3-neck flask under Nitrogen (N₂), suspend 6.96 g (30 mmol) of MM-NDC and 1.03 g (27 mmol) of NaBH₄ in 125 mL of anhydrous THF.

-

Senior Scientist Insight: The use of in situ generated borane (via NaBH₄/BF₃) is often safer and more cost-effective than storing unstable BH₃·THF solutions.

-

-

Reaction Initiation:

-

Cool the suspension to 0°C.

-

Dropwise add a solution of 5.12 g (36 mmol) BF₃·OEt₂ in 25 mL THF over 30 minutes.

-

Control Point: Monitor internal temperature; exotherms can degrade the ester selectivity.

-

-

Reaction Maintenance:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Stir continuously for 48 hours .

-

Validation: Monitor via TLC (SiO₂, Ethyl Acetate/Hexane 1:1). The starting acid spot (baseline) should disappear, replaced by the product spot (Rf ~0.4).

-

-

Quenching & Workup:

-

Cool to 0°C. Carefully quench with 15 mL water (Hydrogen evolution!).

-

Evaporate THF under reduced pressure.

-

Resuspend residue in 100 mL water and extract with Chloroform (4 x 50 mL).

-

Wash combined organics with 5% NaHCO₃ (removes unreacted acid) and Brine. Dry over MgSO₄.

-

-

Purification (Crystallization):

Yield: ~95% Target Purity: >99.5% (GC/NMR)

Workflow Visualization

Figure 1: Critical path workflow for the selective reduction of MM-NDC to Methyl 6-(hydroxymethyl)-2-naphthoate.

Analytical Validation

To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: Acetone-d₆ Key Signals:

-

δ 8.46 (s, 1H): Aromatic proton at C-1 (adjacent to ester).

-

δ 7.90 (m, 4H): Aromatic bulk (C-3, C-4, C-5, C-8).

-

δ 7.48 (m, 1H): Aromatic proton at C-7 (adjacent to hydroxymethyl).

-

δ 4.78 (s, 2H): -CH₂-OH (Benzylic methylene). Diagnostic Peak.

-

δ 4.40 (s, 1H): -OH (Hydroxyl proton).

-

δ 3.90 (s, 3H): -COOCH₃ (Methyl ester).[1]

Infrared Spectroscopy (IR)

Medium: Nujol Mull or KBr Pellet

-

3270 cm⁻¹: O-H Stretch (Strong, Broad).

-

1290, 1125 cm⁻¹: C-O Stretch.

Handling & Stability

-

Storage: Store in a cool, dry place (2–8°C preferred) under an inert atmosphere (Argon/Nitrogen). The benzylic alcohol is susceptible to slow oxidation to the aldehyde (Methyl 6-formyl-2-naphthoate) if exposed to air and light over prolonged periods.

-

Safety: The compound is generally non-volatile but should be treated as a potential irritant. Standard PPE (gloves, goggles) is required.

-

Reactivity: Avoid strong oxidizing agents (converts alcohol to acid/aldehyde) and strong bases (hydrolyzes the ester).

References

-

US Patent 4130719A. Method of making high purity monomers from dicarboxylic acid monoesters and resultant polymers.[1] (1978).[1] Example 8.

-

PrepChem. Synthesis of methyl 6-hydroxymethyl-2-naphthoate. (Accessed 2024).[3][5]

-

Sigma-Aldrich. Product Search: Methyl 6-(hydroxymethyl)-2-naphthoate (CAS 55343-77-6).

Sources

- 1. US4130719A - Method of making high purity monomers from dicarboxylic acid monoesters and resultant polymers - Google Patents [patents.google.com]

- 2. US7247742B2 - Recycling polyethylene naphthalate containing materials in a process to produce diesters - Google Patents [patents.google.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. jk-sci.com [jk-sci.com]

Chemical stability of hydroxymethyl-naphthoate esters

An In-depth Technical Guide to the Chemical Stability of Hydroxymethyl-naphthoate Esters

Abstract

Hydroxymethyl-naphthoate esters are a class of compounds gaining prominence in pharmaceutical research and materials science, valued for their unique chemical architecture and potential as therapeutic agents or synthetic intermediates.[1] Their utility, however, is intrinsically linked to their chemical stability. This guide provides a comprehensive technical overview of the factors governing the stability of these esters. We will delve into the primary degradation pathways—hydrolysis, oxidation, and photolysis—elucidating the underlying mechanisms. Furthermore, this document outlines robust, field-proven experimental protocols for assessing stability, including the development of stability-indicating analytical methods and the execution of forced degradation studies. Finally, we will explore practical strategies for enhancing the stability of hydroxymethyl-naphthoate esters, offering valuable insights for formulation scientists and drug development professionals.

Introduction: The Significance of Stability

In drug development, the chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its safety, efficacy, and shelf-life.[2][3] For hydroxymethyl-naphthoate esters, which often serve as prodrugs or key building blocks, understanding their degradation profile is paramount. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered pharmacokinetic properties.[4][5] This guide serves as a foundational resource for scientists tasked with characterizing and mitigating the chemical instability of this important class of molecules.

The structure of a hydroxymethyl-naphthoate ester presents two key functional groups susceptible to degradation: the ester linkage and the hydroxymethyl group attached to the aromatic naphthalene core. The interplay between these groups and their susceptibility to environmental factors like pH, oxygen, and light forms the core of our investigation.

Principal Degradation Pathways and Mechanisms

The degradation of a drug substance is rarely a random process; it follows predictable chemical pathways. For hydroxymethyl-naphthoate esters, three primary routes of degradation must be considered: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis, the cleavage of a chemical bond by water, is one of the most common degradation pathways for pharmaceuticals containing ester functional groups.[2][6] The reaction is highly dependent on pH and temperature.

Mechanism: The hydrolysis of the ester bond proceeds via a nucleophilic acyl substitution reaction. Under both acidic and basic conditions, the carbonyl carbon of the ester is attacked by a nucleophile (water or a hydroxide ion), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the ester bond to yield a naphthoic acid derivative and an alcohol.

-

Base-Catalyzed Hydrolysis: This is typically the most significant hydrolytic pathway for esters. The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon. The rate of this second-order reaction is directly proportional to the concentration of both the ester and the hydroxide ions.[7] Due to the excess of water in most systems, it often follows pseudo-first-order kinetics.[7][8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water. This process is reversible and typically slower than base-catalyzed hydrolysis.

The presence of substituents on the naphthalene ring can influence the rate of hydrolysis through electronic and steric effects. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis.[7]

Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.

Oxidative Degradation

Oxidation involves the loss of electrons and is often mediated by atmospheric oxygen. For hydroxymethyl-naphthoate esters, the primary site of oxidation is the hydroxymethyl group (-CH₂OH).

Mechanism: The primary alcohol of the hydroxymethyl group can be oxidized, typically in a two-step process. The first step yields the corresponding naphthaldehyde derivative. This aldehyde is generally more susceptible to oxidation than the starting alcohol and can be further oxidized to the corresponding naphthoic acid derivative.[1] This process can be catalyzed by trace metal ions and exposure to oxygen. The naphthalene ring itself can also undergo oxidation, but this generally requires more aggressive conditions.

Caption: Stepwise oxidation of the hydroxymethyl functional group.

Photolytic Degradation

Photodegradation is the degradation of a molecule caused by the absorption of light energy (photons), typically from the UV or visible regions of the spectrum.[4] Aromatic systems like naphthalene are inherently chromophoric and can absorb light, leading to electronic excitation and subsequent chemical reactions.

Mechanism: Upon absorbing a photon, the molecule is promoted to an excited electronic state. From this state, it can undergo various reactions, including bond cleavage, rearrangement, or reaction with other molecules (like oxygen) to form degradation products.[4] These reactions often proceed via complex free-radical pathways. The extent of photolytic degradation depends on the light intensity and the wavelength to which the compound is exposed.[3] The ICH Q1B guideline provides a standardized approach to photostability testing.[9][10]

Experimental Assessment of Chemical Stability

A systematic evaluation of stability is essential and typically involves forced degradation studies and the development of a stability-indicating analytical method.[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and pathways.[11] This information is crucial for developing and validating a stability-indicating assay.

Experimental Protocol: Forced Degradation

-

Preparation: Prepare stock solutions of the hydroxymethyl-naphthoate ester in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours). After incubation, cool the sample and neutralize with an equivalent amount of NaOH.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period. The reaction is often much faster than acid hydrolysis.[13] After incubation, cool and neutralize with an equivalent amount of HCl.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a defined period, protected from light.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100°C) in a calibrated oven. Also, expose a solution of the compound to heat as described for acidic hydrolysis but without the acid.

-

Photolytic Degradation (as per ICH Q1B): Expose solid and solution samples to a controlled light source that provides both UV-A and visible light. The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10] A dark control sample, shielded from light, should be stored under the same temperature and humidity conditions.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (typically HPLC). The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels.

Development of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14]

Methodology: HPLC Method Development

-

Column Selection: A reversed-phase column (e.g., C18 or C8) is typically the first choice for molecules with the polarity of hydroxymethyl-naphthoate esters.

-

Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the parent compound. Select a wavelength of maximum absorbance for quantification to ensure high sensitivity.

-

Method Optimization: Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a cocktail of all potential degradation products. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation peaks.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants. This confirms that the chromatographic peak for the active substance is not co-eluting with any other compound.

Caption: Workflow for experimental stability assessment.

Kinetic Data and Shelf-Life Prediction

By monitoring the concentration of the hydroxymethyl-naphthoate ester over time under specific conditions (e.g., 40°C/75% RH), kinetic data can be generated. For many degradation reactions, particularly hydrolysis, the data can be fitted to a pseudo-first-order rate equation.

Table 1: Representative Stability Data for Naphthoate Esters

| Compound | Condition | Half-Life (t½) in min | Reference |

| Methyl benzoate | Base Hydrolysis | 14 | [15] |

| Methyl 2-naphthoate | Base Hydrolysis | 29 | [15] |

| Methyl benzoate | Rat Plasma | 36 | [13][15] |

| Methyl 2-naphthoate | Rat Plasma | 17 | [13][15] |

Note: This table presents data for related compounds to illustrate comparative stability. Actual values for specific hydroxymethyl-naphthoate esters must be determined experimentally.

The data shows that structural changes, such as extending the aromatic system from a benzene ring to a naphthalene ring, can significantly alter hydrolytic stability.[13][15] The Arrhenius equation can be used with data from accelerated stability studies (conducted at elevated temperatures) to predict the degradation rate at typical storage conditions (e.g., 25°C) and thereby estimate the product's shelf-life.[13]

Formulation and Stabilization Strategies

Understanding the degradation pathways allows for the rational design of stable formulations.

-

Control of pH: For compounds susceptible to hydrolysis, formulating in a buffered system at the pH of maximum stability is the most effective strategy.[2] This often involves identifying a pH range where both acid- and base-catalyzed reactions are minimized.

-

Reduction of Water Content: Since water is a reactant in hydrolysis, minimizing its presence can significantly improve stability. This can be achieved through the development of solid dosage forms or by lyophilization (freeze-drying) for parenteral products.[2][16]

-

Protection from Oxygen: To prevent oxidative degradation, antioxidants can be added to the formulation.[2] Additionally, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can effectively limit oxygen exposure.

-

Protection from Light: For photosensitive compounds, the use of light-protective primary packaging is essential.[16] This includes amber glass vials, amber plastic bottles, and opaque containers like aluminum blister packs.[10]

-

Temperature Control: All chemical degradation reactions are accelerated by temperature.[6] Therefore, establishing appropriate storage conditions (e.g., refrigerated or controlled room temperature) based on stability data is a regulatory requirement and crucial for maintaining product quality.[12][16]

Conclusion

The chemical stability of hydroxymethyl-naphthoate esters is a multifaceted issue governed by their inherent structure and their interaction with environmental factors. A thorough understanding of the primary degradation pathways—hydrolysis, oxidation, and photolysis—is the cornerstone of developing a robust and safe product. By employing systematic experimental strategies, including forced degradation studies and the development of validated stability-indicating methods, researchers can accurately characterize the degradation profile of these molecules. This knowledge enables the implementation of effective stabilization techniques, ensuring that the therapeutic potential of hydroxymethyl-naphthoate esters can be fully realized.

References

-

Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Scientific Reports URL: [Link]

-

Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Photostability and Photostabilization of Drugs and Drug Products Source: SciSpace URL: [Link]

-

Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation Source: Frontiers in Microbiology URL: [Link]

-

Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters Source: ChemRxiv URL: [Link]

-

Title: Pathways for the degradation of naphthalene, methylnaphthalenes,... Source: ResearchGate URL: [Link]

-

Title: Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Chemical Stability of Drug Substances: Strategies in Formulation Development Source: ManTech Publications URL: [Link]

-

Title: Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties Source: Frontiers in Chemistry URL: [Link]

-

Title: Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically Source: Asian Journal of Chemistry URL: [Link]

-

Title: Assay and Stability Testing Source: Kinam Park (Purdue University) URL: [Link]

-

Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

-

Title: Factors Affecting Stability of Formulations Source: Scribd URL: [Link]

-

Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Source: SciELO URL: [Link]

-

Title: CHEMICAL STABILITY OF DRUGS Source: IIP Series URL: [Link]

-

Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL: [Link]

-

Title: Kinetic studies in ester hydrolysis Source: Indian Academy of Sciences URL: [Link]

-

Title: CAS No : 948-03-8 | Product Name : Methyl 1-hydroxy-2-naphthoate Source: Pharmaffiliates URL: [Link]

-

Title: CAS No : 947-65-9 | Product Name : Methyl 2-hydroxy-1-naphthoate Source: Pharmaffiliates URL: [Link]

-

Title: Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants Source: MDPI URL: [Link]

-

Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: 4 Factors Influencing the Stability of Medicinal Products Source: QbD Group URL: [Link]

-

Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chromatography Online URL: [Link]

-

Title: A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines Source: ChemRxiv URL: [Link]

-

Title: Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions Source: Scientific Research Publishing URL: [Link]

-

Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Use Case: Drug Photodegradation Study according to ICH Q1B with EICS Climatic Chamber Source: TESTING LAB URL: [Link]

-

Title: Prodrugs Design Based on Inter- and Intramolecular Chemical Processes Source: exo ricerca URL: [Link]

Sources

- 1. Methyl 7-(Hydroxymethyl)-2-naphthoate|Research Compound [benchchem.com]

- 2. admin.mantechpublications.com [admin.mantechpublications.com]

- 3. iipseries.org [iipseries.org]

- 4. scispace.com [scispace.com]

- 5. scirp.org [scirp.org]

- 6. scribd.com [scribd.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. asianpubs.org [asianpubs.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Use Case: Drug Photodegradation Study according to ICH Q1B with EICS Climatic Chamber - TESTING LAB [testinglab.es]

- 11. kinampark.com [kinampark.com]

- 12. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sepscience.com [sepscience.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. qbdgroup.com [qbdgroup.com]

A Technical Guide to the Safety Profile of Methyl 6-(hydroxymethyl)-2-naphthoate

This document provides an in-depth technical guide to the safety, handling, and toxicological profile of Methyl 6-(hydroxymethyl)-2-naphthoate. As a specialized naphthalene derivative used in research and development, particularly in the synthesis of novel materials and potential pharmaceutical intermediates, a thorough understanding of its safety profile is paramount for professionals in the field.

It is important to note that comprehensive, publicly available safety and toxicological data specifically for Methyl 6-(hydroxymethyl)-2-naphthoate are limited. Therefore, this guide employs a well-established scientific principle: "read-across" or safety assessment by analogy.[1] This approach involves evaluating data from structurally similar chemicals to infer the potential hazards of the target compound.[2][3] The insights herein are synthesized from data on related naphthalenic compounds, providing a robust, albeit provisional, safety framework for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Methyl 6-(hydroxymethyl)-2-naphthoate is an organic compound featuring a naphthalene core, a methyl ester group, and a hydroxymethyl group. These functional groups dictate its reactivity and physical properties. While exhaustive experimental data is not available, the fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | Methyl 6-(hydroxymethyl)-2-naphthoate | - |

| Molecular Formula | C₁₃H₁₂O₃ | MilliporeSigma |

| Molecular Weight | 216.24 g/mol | MilliporeSigma |

| CAS Number | Not assigned / Not readily available | - |

| Physical Form | Assumed to be a solid at room temperature | Analogy |

| Solubility | Predicted to have low water solubility | Analogy |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

Causality Insight: The large, aromatic naphthalene core suggests the compound is a solid with low water solubility, similar to other naphthoic acid derivatives like Methyl 6-hydroxy-2-naphthoate. The presence of the hydroxyl and ester groups may impart some polarity, but the overall hydrophobic nature of the naphthalene ring system is expected to dominate its physical behavior.

Inferred Hazard Identification and Classification

Based on the hazard profiles of structurally related compounds, such as Methyl 6-hydroxy-2-naphthoate, a provisional hazard classification for Methyl 6-(hydroxymethyl)-2-naphthoate can be established.[4] The primary hazards are anticipated to be related to irritation.

| Hazard Classification | Details |

| GHS Pictogram | |

| Signal Word | Warning |

| Inferred Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Trustworthiness through Transparency: This classification is an expert inference, not a definitive regulatory classification. It is derived from compounds where a hydroxyl group replaces the hydroxymethyl group. This substitution is not expected to drastically alter the irritant properties. However, users must exercise caution and handle the compound as potentially hazardous until specific data becomes available.

Safe Handling and Storage Protocols

Adherence to rigorous laboratory protocols is essential to minimize exposure and ensure safety. The following step-by-step procedures are based on best practices for handling fine organic chemicals of this class.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent contact and inhalation.

-

Ventilation: Always handle Methyl 6-(hydroxymethyl)-2-naphthoate within a certified chemical fume hood to control airborne dust or vapors.

-

Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.

-

Body Protection: A standard laboratory coat is required. For operations with a higher risk of spillage, a chemically resistant apron should be worn.

-

Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.

3.2. Step-by-Step Handling Protocol

Caption: Workflow for Safe Handling of Methyl 6-(hydroxymethyl)-2-naphthoate.

3.3. Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

A structured response is required to safely manage a spill.

Caption: Emergency Response Workflow for a Solid Chemical Spill.

Inferred Toxicological Profile

No specific toxicological studies for Methyl 6-(hydroxymethyl)-2-naphthoate are publicly available. The following profile is inferred from the broader class of naphthalenic compounds.

-

Acute Toxicity: Expected to have low acute toxicity via oral, dermal, and inhalation routes. The primary concern is irritation.

-

Skin and Eye Irritation: As previously stated, the compound is presumed to be a skin and eye irritant.

-

Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.

-

Sensitization: There is no data to suggest the compound is a skin or respiratory sensitizer.

-

Metabolism: It is plausible that the hydroxymethyl group could be oxidized in vivo to an aldehyde and subsequently to the corresponding carboxylic acid, 2-naphthoic acid. This is a common metabolic pathway for benzylic alcohols.

Expert Insight: The toxicity of naphthalene and its derivatives is often linked to their metabolism into reactive intermediates like epoxides and quinones.[7] The specific substituents on the naphthalene ring heavily influence the rate and pathway of this metabolism. Therefore, while data from naphthalene provides context, direct extrapolation of its carcinogenic profile to a highly substituted derivative is scientifically unsound without further study.

Conclusion

Methyl 6-(hydroxymethyl)-2-naphthoate is a research chemical for which a complete, validated Safety Data Sheet is not widely available. This guide provides a scientifically grounded safety framework based on the principle of read-across from structural analogs. The compound should be handled with care, assuming it is a skin, eye, and respiratory irritant. Standard laboratory safety protocols, including the use of a chemical fume hood and appropriate PPE, are mandatory. As with all research chemicals with incomplete data, the principle of "as low as reasonably achievable" (ALARA) for exposure should be rigorously applied.

References

-

National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. Link

-

U.S. Environmental Protection Agency (EPA). (1998). Toxicological Review of Naphthalene (CAS No. 91-20-3). In Support of Summary Information on the Integrated Risk Information System (IRIS). Link

-

Stohs, S. J., & Ohia, S. E. (2002). Naphthalene toxicity and antioxidant nutrients. Toxicology, 180(1), 97-105. Link

-

Merck (Sigma-Aldrich). (n.d.). Methyl 6-hydroxy-2-naphthoate Safety Information. Retrieved February 2026, from Link

-

BLD Pharm. (n.d.). Methyl 6-hydroxy-2-naphthoate Safety Information. Retrieved February 2026, from Link

-

TCI America. (n.d.). Methyl 6-Hydroxy-2-naphthoate. Retrieved February 2026, from Link

-

ToxMinds. (n.d.). An integrated SAR-and Analogue-based approach to chemical safety assessment. Retrieved February 2026, from Link

-

Rehman, H., et al. (2018). Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis. Cureus, 10(8), e3150. Link

-

Olson, K. R. (Ed.). (2023). Poisoning & Drug Overdose (8th ed.). McGraw-Hill. Link

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 390995, Methyl 6-hydroxy-2-naphthoate. Retrieved February 2026, from Link

-

J&K Scientific LLC. (n.d.). Methyl 6-hydroxy-2-naphthoate. Retrieved February 2026, from Link

-

Government of Canada. (2025). Use of analogues and read-across in risk assessment. Retrieved February 2026, from Link

-

BenchChem. (2025). An In-depth Technical Guide to Methyl 6-hydroxy-2-naphthimidate and its Relationship to Naphthoic Acids. Link

-

Api, A. M., et al. (2020). Clustering a Chemical Inventory for Safety Assessment of Fragrance Ingredients: Identifying Read-Across Analogs to Address Data Gaps. Chemical Research in Toxicology, 33(5), 1141-1153. Link

-

Kutsarova, S., et al. (2024). Enhanced Risk Assessment of Transformation Products through Chemical Similarity Analysis. ACS ES&T Water. Link

-

BLD Pharm. (n.d.). Methyl 6-hydroxy-2-naphthoate. Retrieved February 2026, from Link

-

Patlewicz, G., et al. (2013). A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Regulatory Toxicology and Pharmacology, 67(2), 238-250. Link

-

TCI America. (n.d.). Methyl 6-Hydroxy-2-naphthoate Safety Data Sheet. Retrieved February 2026, from Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. toxminds.com [toxminds.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 17295-11-3|Methyl 6-hydroxy-2-naphthoate|BLD Pharm [bldpharm.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. iris.epa.gov [iris.epa.gov]

- 7. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis of Methyl 6-(hydroxymethyl)-2-naphthoate: A Guide to Selective Reduction

Topic: Selective reduction of dimethyl 2,6-naphthalenedicarboxylate to mono-alcohol Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

The selective reduction of symmetric diesters, such as dimethyl 2,6-naphthalenedicarboxylate (NDC), to their corresponding mono-alcohols presents a classic challenge in organic synthesis due to the chemical equivalence of the two electrophilic sites. Standard reducing agents often lead to statistical mixtures of starting material, mono-alcohol, and di-alcohol (diol), severely limiting yield and complicating purification.[1] This application note details a high-fidelity protocol for the synthesis of methyl 6-(hydroxymethyl)-2-naphthoate. We prioritize a desymmetrization strategy via partial hydrolysis followed by chemoselective reduction, ensuring high yields (>80%) and operational reproducibility suitable for pharmaceutical intermediate synthesis.

The Challenge: Symmetry and Selectivity

Dimethyl 2,6-naphthalenedicarboxylate (NDC) possesses C2h symmetry, making the two ester groups chemically identical.

-

Statistical Limitation: Direct reduction with non-selective hydride donors (e.g., LiAlH4) follows a statistical distribution. Even at optimal stoichiometry, the maximum theoretical yield of the mono-alcohol is ~50%, with significant over-reduction to 2,6-naphthalenedimethanol.[1]

-

Thermodynamic Control: The reactivity difference between the first and second ester reduction is negligible.

The Solution: Chemoselective Differentiation

To achieve high selectivity, we employ a functional group differentiation strategy . By converting one ester to a carboxylic acid, we create an electronic disparity. The resulting mono-ester mono-acid intermediate allows for the use of chemoselective reducing agents—specifically Borane-Tetrahydrofuran (BH₃[1][2]·THF) or Borane-Dimethyl Sulfide (BMS) —which reduce carboxylic acids to primary alcohols at rates significantly faster than they reduce esters.[1][2]

Figure 1: The chemoselective pathway avoids statistical mixtures by leveraging the differential reactivity of borane toward acids vs. esters.

Experimental Protocols

Method A: The "Gold Standard" (Hydrolysis-Reduction Route)

Recommended for high purity requirements and scale-up.[1][2]

Phase 1: Preparation of Mono-Methyl Ester (Desymmetrization)

This step breaks the symmetry of the NDC molecule.

Reagents:

Protocol:

-

Dissolution: Dissolve 10.0 g (41 mmol) of NDC in a mixture of THF (100 mL) and MeOH (50 mL). Heat to 50°C to ensure complete dissolution.

-

Controlled Hydrolysis: Prepare a solution of KOH (2.3 g, 41 mmol, 1.0 eq ) in MeOH (20 mL). Add this dropwise to the NDC solution over 1 hour at room temperature.

-

Reaction: Stir at 25°C for 12 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).

-

Workup:

Phase 2: Chemoselective Reduction

This step reduces the acid to the alcohol while leaving the ester intact.

Reagents:

-

2-(methoxycarbonyl)-6-naphthoic acid (Product of Phase 1)[1][2]

-

Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF) or BH₃[1][2]·THF

-

Anhydrous THF[1]

Protocol:

-

Setup: Under an inert atmosphere (N₂ or Ar), dissolve 5.0 g (21.7 mmol) of the mono-acid in anhydrous THF (50 mL). Cool the solution to 0°C.

-

Addition: Add BMS (12 mL, 24 mmol, 1.1 eq) dropwise via syringe over 30 minutes.

-

Caution: Hydrogen gas evolution will occur.[6] Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

-

Mechanistic Note: Borane coordinates to the carbonyl oxygen of the carboxylate, activating it. The ester carbonyl is less basic and reacts significantly slower at this temperature.

-

-

Quench: Cool to 0°C. Cautiously add Methanol (10 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.

-

Workup: Concentrate the solution under vacuum. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (Hexane:EtOAc 3:1).

Method B: Direct Statistical Reduction (Rapid Screening)

Suitable for small-scale exploratory work where yield is secondary to speed.[1][2]

Reagents:

Protocol:

-

Dissolve NDC (1.0 g) in THF/Ethanol (20 mL).

-

Add CaCl₂ (0.5 eq) and stir for 15 mins.

-

Add NaBH₄ (0.75 eq) portion-wise at 0°C.

-

Note: Using <1.0 eq limits over-reduction but ensures incomplete conversion.

-

-

Stir at 0°C for 4 hours.

-

Quench with 1M HCl. Extract with DCM.[10]

-

Mandatory Chromatography: You will obtain a mixture of Diester (30%), Mono-alcohol (45%), and Diol (25%). Separation on silica gel is required.

Analytical Validation

To confirm the identity and purity of the mono-alcohol, use the following analytical markers.

| Technique | Parameter | Observation (Mono-Alcohol) | Differentiation from Diester/Diol |

| 1H NMR | -CH₂OH | Singlet/Doublet at δ 4.85 ppm (2H) | Diester lacks this; Diol has two such signals (often overlapping).[1][2] |

| 1H NMR | -COOCH₃ | Singlet at δ 3.98 ppm (3H) | Diol lacks this signal.[1][2] |

| IR | Carbonyl | Strong band at 1715 cm⁻¹ (Ester) | Acid precursor has broad OH stretch (2500-3300 cm⁻¹); Diol lacks C=O.[1][2] |

| HPLC | Retention | Intermediate RT | Diester (Late eluting) > Mono-alcohol > Diol (Early eluting).[1][2] |

Workflow Visualization

Figure 2: Step-by-step workflow for the high-selectivity Method A.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Mono-Acid | Over-hydrolysis to di-acid.[1][2] | Ensure KOH is added slowly and stoichiometry is exactly 1.0 eq. Keep temp < 30°C. |

| Ester Reduction Observed | Reaction temp too high during Borane step. | Keep Borane reduction strictly at 20-25°C. Do not reflux. |

| Incomplete Acid Reduction | Old/degraded Borane reagent. | Titrate Borane or use fresh bottle.[11] Moisture in THF destroys reagent. |

| Product Solubility | Poor solubility of intermediates. | Naphthalene derivatives are rigid. Use THF/MeOH mixtures; avoid pure ether. |

References

- Preparation of hydroxy aromatic carboxylic acids and ester derivatives. (Patent US4130719A). Google Patents.

-

Selective reductions. 26. The rapid and quantitative reduction of carboxylic acids to the corresponding alcohols in the presence of esters. Journal of Organic Chemistry. Brown, H. C., et al. (1973). [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). Retrieved from [Link]

-

Selective reduction of dicarboxylic acid monoesters. Organic Syntheses. (General methodology for chemoselective reduction). [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 4. ias.ac.in [ias.ac.in]

- 5. US4130719A - Method of making high purity monomers from dicarboxylic acid monoesters and resultant polymers - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. reddit.com [reddit.com]

Application Note: Methyl 6-(hydroxymethyl)-2-naphthoate as a PEN Polymer Modifier

This Application Note and Protocol guide details the use of Methyl 6-(hydroxymethyl)-2-naphthoate (MHM-2-N) as a structural modifier for Polyethylene Naphthalate (PEN).

Part 1: Executive Summary

Polyethylene Naphthalate (PEN) is a premium polyester known for its exceptional barrier properties, thermal stability, and UV resistance.[1] However, standard PEN (synthesized from dimethyl-2,6-naphthalenedicarboxylate and ethylene glycol) suffers from inherent brittleness and high cost.

Methyl 6-(hydroxymethyl)-2-naphthoate (MHM-2-N) is a bifunctional "A-B" type monomer. Unlike the standard "A-A + B-B" monomer systems used in PEN synthesis, MHM-2-N contains both the carboxylate ester and the hydroxyl functionality within a single naphthalene unit.

Key Benefits of Modification:

-

Enhanced Impact Strength: Incorporation of MHM-2-N disrupts the standard crystal lattice, reducing brittleness without significantly compromising the modulus.

-

Improved Solvent Resistance: The resulting copolymer, Poly(6-methylene-2-naphthoate-co-ethylene-2,6-naphthalate), exhibits superior resistance to aggressive solvents compared to homopolymer PEN.

-

Processability: Acts as a reactive diluent during the early melt phase, potentially lowering the melt viscosity before high-molecular-weight build-up.

Part 2: Scientific Mechanism

Chemical Architecture

Standard PEN synthesis relies on the transesterification of Dimethyl-2,6-naphthalenedicarboxylate (NDC) with Ethylene Glycol (EG).

-

Standard Repeat Unit: -[CO-C10H6-CO-O-CH2-CH2-O]-

-

Modifier Repeat Unit: -[CO-C10H6-CH2-O]-

When MHM-2-N is introduced, it acts as a chain-randomizing agent . The hydroxymethyl group (-CH2OH) reacts with the methyl ester of NDC, while the methyl ester group (-COOCH3) reacts with EG (or the hydroxyl end of a growing chain).

Structural Impact

The MHM-2-N unit introduces a "short-link" segment. While the standard PEN unit has a flexible two-carbon glycol spacer (-CH2-CH2-), the modifier unit has a single methylene spacer (-CH2-) directly attached to the naphthalene ring.

-

Effect: This reduces the entropic freedom of the polymer chain locally, creating a "stiffening" effect that, paradoxically, improves impact resistance by altering the crystallization kinetics and preventing the formation of large, brittle spherulites.

Reaction Pathway Diagram

The following diagram illustrates the concurrent transesterification and polycondensation pathways when modifying PEN with MHM-2-N.

Caption: Reaction pathway for the synthesis of MHM-2-N modified Polyethylene Naphthalate.

Part 3: Detailed Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| NDC | >99.9% Purity, Acid Value <1.0 | Primary Monomer (A-A) |

| Ethylene Glycol (EG) | Anhydrous, <0.05% Water | Primary Monomer (B-B) |

| MHM-2-N | >99.5% Purity (Critical) | Modifier (A-B) |

| Catalyst System | Manganese Acetate (Mn(OAc)₂) + Antimony Trioxide (Sb₂O₃) | Transesterification / Polycondensation |

| Stabilizer | Trimethyl Phosphate (TMP) | Thermal Stabilizer |

Purity Note: The purity of MHM-2-N is the rate-limiting factor for achieving high molecular weight. Impurities such as 2,6-bis(hydroxymethyl)naphthalene will act as cross-linkers, leading to gelation, while methyl 6-formyl-2-naphthoate will act as a chain terminator [1].

Synthesis Protocol (Melt Polymerization)

Phase 1: Ester Interchange (Transesterification)

-

Reactor Setup: Use a 316 stainless steel autoclave or a heavy-walled glass reactor equipped with a high-torque mechanical stirrer (anchor or helical ribbon type), nitrogen inlet, and a distillation column.

-

Charging:

-

Load NDC (1.0 molar equivalent).

-

Load EG (2.2 molar equivalents) – Excess EG ensures complete conversion of NDC.

-

Load MHM-2-N (0.05 – 0.20 molar equivalents) depending on desired modification level (5-20 mol%).

-

Add Mn(OAc)₂ catalyst (300 ppm based on polymer yield).

-

-

Reaction:

-

Purge system with N₂ (3 cycles of vacuum/N₂).

-

Heat to 190°C under slow stirring (50 rpm).

-

Ramp temperature to 230°C over 2 hours.

-

Checkpoint: Monitor methanol evolution. The theoretical amount of methanol must be collected to ensure the ester groups are converted. MHM-2-N will release methanol from its ester end.

-

Phase 2: Pre-Polymerization

-

Stabilization: Once methanol evolution ceases (approx. 230-240°C), add Trimethyl Phosphate (TMP) to sequester the Mn catalyst (preventing discoloration).

-

Catalyst Addition: Add Sb₂O₃ (300 ppm) as the polycondensation catalyst.

-

Pressure Reduction: Gradually reduce pressure from atmospheric to 20 Torr over 45 minutes. Increase temperature to 260°C .

-

Note: Rapid vacuum application will cause foaming due to EG flashing.

-

Phase 3: Polycondensation

-

High Vacuum: Reduce pressure to <1 Torr (preferably <0.1 Torr).

-

Temperature: Ramp to 285-290°C .

-

Reaction: Maintain conditions for 2–3 hours. Monitor torque (stirrer resistance) as a proxy for viscosity.

-

Termination: When target torque is reached (corresponding to Intrinsic Viscosity ~0.6 dL/g), break vacuum with N₂.

-

Extrusion: Extrude the polymer melt into a water bath and pelletize.

Part 4: Characterization & Validation

To ensure the protocol was successful, the following validation steps are required:

Intrinsic Viscosity (IV)[3]

-

Method: Dissolve 0.5 g of polymer in 100 mL of Phenol/Tetrachloroethane (60:40 w/w). Measure at 30°C using an Ubbelohde viscometer.

-

Target: IV > 0.55 dL/g is required for film/fiber applications; IV > 0.70 dL/g for bottles.

Thermal Analysis (DSC)

-

Protocol: Heat-Cool-Heat cycle (-20°C to 300°C) at 10°C/min.

-

Expected Results:

-

Tg (Glass Transition): Standard PEN is ~122°C. MHM-2-N modification may shift this slightly depending on the "stiffening" vs. "disrupting" balance. High loading (>10%) typically maintains or slightly elevates Tg due to the rigid naphthalene backbone.

-

Tm (Melting Point): Expect a depression in Tm (from ~265°C to ~250°C) due to the random copolymer effect disrupting crystal perfection.

-

NMR Spectroscopy (Sequence Distribution)

-

Method: ¹H-NMR in TFA-d (Trifluoroacetic acid-d).

-

Analysis:

-

Look for the unique methylene peak (-CH2-) attached to the naphthalene ring of the modifier (distinct from the -CH2-CH2- of the EG unit).

-

Verify the ratio of NDC-EG linkages vs. Modifier linkages to confirm random incorporation rather than block formation.

-

Part 5: Applications in Drug Development & Packaging

The primary utility of MHM-2-N modified PEN lies in high-value packaging where standard PET fails and standard PEN is too brittle.

-

Pharmaceutical Blister Packaging:

-

Modified PEN films offer the necessary moisture barrier (water vapor transmission rate < 1.0 g/m²/day) for hygroscopic drugs, with improved toughness to prevent cracking during cold-forming processes.

-

-

Cryogenic Storage Vials:

-

Due to the enhanced impact strength, modified PEN is a candidate for storage vials that undergo freeze-thaw cycles (liquid nitrogen temperatures), where standard plastics shatter.

-

-

UV-Blocking Containers:

-

Like standard PEN, the modified polymer absorbs UV radiation up to 380nm, protecting light-sensitive biologics without the need for external coatings.

-

References

-

Preparation of Poly(6-Methylene-2-Naphthoate)

-

Source: US Patent 4,130,719. "Method of making high purity monomers from dicarboxylic acid monoesters and resultant polymers."[2]

- Relevance: Establishes the synthesis of the monomer and the "vastly improved properties" (impact strength) of the resulting polymer.

- URL

-

-

PEN Copolymer Properties

-

Source: Indorama Ventures.[3] "Sales Specifications of Polyethylene Naphthalate Copolymer (PENCo)."

- Relevance: Provides baseline data for PEN copolymer applications in packaging and expected barrier properties.

-

-

PEN in Low-Background Experiments (Material Properties)

Sources

Application Note: Strategic Bromination of Hydroxymethyl Naphthoates

Focus: Conversion of Methyl 6-(hydroxymethyl)-2-naphthoate to Methyl 6-(bromomethyl)-2-naphthoate Context: Retinoid Synthesis (Adapalene Intermediates) & Linker Chemistry Version: 2.0 (Scientific Release)

Executive Summary & Strategic Rationale